nor-NOHA

Arginase inhibition Macrophage biology Nitric oxide pathway

nor-NOHA is a reversible, competitive arginase inhibitor with ~10-fold selectivity for human ARG2 over ARG1. Unlike NOHA, it is neither a substrate nor inhibitor of iNOS, enabling clean dissection of arginase-specific pathways without confounding NOS modulation. Ideal for studies of endothelial dysfunction, macrophage polarization, and ARG2-expressing cancers under hypoxia. Select this inhibitor for unambiguous arginase-pathway research.

Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
CAS No. 291758-32-2
Cat. No. B014558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenor-NOHA
CAS291758-32-2
Synonyms(2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic Acid;  nor-NOHA; 
Molecular FormulaC5H12N4O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CN=C(N)NO)C(C(=O)O)N
InChIInChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
InChIKeyKOBHCUDVWOTEKO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nor-NOHA (CAS 291758-32-2) Arginase Inhibitor: Procurement Guide for Research Applications


Nor-NOHA (Nω-hydroxy-nor-L-arginine; CAS 291758-32-2 as dihydrochloride salt) is a competitive, reversible inhibitor of the binuclear manganese metalloenzyme arginase . As the first micromolar arginase inhibitor developed through rational design based on the NOHA intermediate structure, nor-NOHA serves as a reference standard in the field of arginase inhibition research [1]. Unlike many boronic acid-based inhibitors (ABH, BEC) that share similar potency profiles, nor-NOHA offers a distinct N-hydroxyguanidinium pharmacophore that enables unique selectivity characteristics relevant to experimental design [2].

Why Nor-NOHA (CAS 291758-32-2) Cannot Be Simply Substituted with Other Arginase Inhibitors


Generic substitution among arginase inhibitors is scientifically invalid due to divergent selectivity profiles, binding kinetics, and off-target interactions. While nor-NOHA, NOHA, ABH, and BEC all inhibit arginase, they differ fundamentally in their interaction with nitric oxide synthase (NOS) isoforms [1]. NOHA serves as an intermediate in the NO synthesis pathway and acts as both substrate and inhibitor for iNOS, confounding experimental interpretation of arginase-NOS interplay. In contrast, nor-NOHA is neither a substrate nor an inhibitor for iNOS, enabling clean dissection of arginase-specific effects . Boronic acid-based inhibitors (ABH, BEC) exhibit different binding modes to the manganese cluster and lack the isoform selectivity data necessary for experiments requiring ARG1 versus ARG2 discrimination [2].

Nor-NOHA (CAS 291758-32-2) Comparative Evidence: Quantitative Differentiation from NOHA, ABH, and BEC


Nor-NOHA vs. NOHA: 40-Fold Superior Arginase Inhibition Potency in Macrophage Assays

Nor-NOHA demonstrates approximately 40-fold greater potency than its closest structural analog NOHA (Nω-hydroxy-L-arginine) in inhibiting arginase activity in unstimulated murine macrophages [1]. In stimulated macrophages expressing iNOS, nor-NOHA maintains an IC50 of 10 ± 3 μM, while remaining completely inert toward iNOS—unlike NOHA which acts as both substrate and inhibitor of iNOS, creating confounding variables in arginase-NOS crosstalk studies [2].

Arginase inhibition Macrophage biology Nitric oxide pathway

Nor-NOHA Binding Affinity vs. NOHA: 7-Fold to 72-Fold Stronger Binding to Human Arginase I

Quantitative binding studies using human arginase I reveal that nor-NOHA binds with substantially higher affinity than NOHA. Surface plasmon resonance (SPR) measurements show nor-NOHA Kd = 517 nM versus NOHA Kd = 3.6 μM (approximately 7-fold difference) . Isothermal titration calorimetry (ITC) indicates an even greater difference, with nor-NOHA Kd ≈ 50 nM compared to NOHA Kd = 3.6 μM (approximately 72-fold difference) .

Binding kinetics Human arginase I SPR ITC

Nor-NOHA vs. BEC: Superior Arginase Inhibition Potency in Direct Enzymatic Comparison

In a standardized arginase inhibition assay used for validating reference inhibitors, nor-NOHA demonstrated an IC50 of 1.7 μM, which is approximately 2-fold more potent than BEC (S-(2-boronoethyl)-L-cysteine), which exhibited an IC50 of 3.3 μM under identical experimental conditions [1]. Both compounds are commercially available arginase inhibitors, but nor-NOHA achieves equivalent enzyme inhibition at approximately half the concentration of BEC.

Enzyme inhibition IC50 comparison Arginase assay

Nor-NOHA vs. NOHA: Critical iNOS Selectivity Differentiation for Arginase-NOS Pathway Studies

A critical differentiation between nor-NOHA and NOHA lies in their interaction with inducible nitric oxide synthase (iNOS). NOHA serves as both a substrate and inhibitor for iNOS, meaning it actively participates in NO production pathways while inhibiting arginase [1]. In contrast, nor-NOHA is neither a substrate nor an inhibitor for iNOS, enabling researchers to selectively inhibit arginase without interfering with NOS enzymatic activity or NO production measurements . This property makes nor-NOHA the preferred tool compound for dissecting arginase-specific contributions in experimental systems where arginase and NOS compete for their common substrate L-arginine.

iNOS selectivity NOS-arginase crosstalk Experimental tool compound

Nor-NOHA vs. NOHA: 20-Fold Lower Ki for Rat Liver Arginase Inhibition

In rat liver arginase preparations, nor-NOHA exhibits a Ki value of 0.5 μM, which is 20-fold lower than the Ki of 10 μM observed for NOHA under comparable assay conditions . This kinetic difference demonstrates that nor-NOHA binds more tightly to the arginase active site than its structural analog, consistent with the binding affinity data obtained with human arginase I. The lower Ki translates to more potent enzyme inhibition at a given concentration, allowing researchers to use lower doses to achieve the same level of arginase suppression.

Ki value Rat liver arginase Enzyme kinetics

Nor-NOHA Pharmacokinetics: Defined Bioavailability and Clearance Parameters for In Vivo Dosing

Comprehensive pharmacokinetic characterization in brown Norway rats establishes that nor-NOHA achieves 98% absolute bioavailability following intraperitoneal (i.p.) administration and 53% following intratracheal (i.t.) instillation [1]. Following intravenous administration, nor-NOHA exhibits a terminal half-life of 30 minutes with total clearance of 33 mL/min/kg and inter-compartmental clearance of 17 mL/min/kg [2]. The compound is rapidly cleared from plasma, with concentrations dropping below 10% of maximum within 20 minutes after i.v. bolus, informing experimental timing for acute versus repeated dosing regimens.

Pharmacokinetics In vivo dosing Bioavailability IP administration

Nor-NOHA (CAS 291758-32-2): Evidence-Based Research Applications and Experimental Scenarios


Arginase-NOS Pathway Crosstalk Studies Requiring Clean Arginase Inhibition

Nor-NOHA is the optimal tool compound for experiments investigating the competitive interplay between arginase and nitric oxide synthase (NOS) for their common substrate L-arginine. Unlike NOHA, which acts as both substrate and inhibitor for iNOS and introduces confounding effects on NO production, nor-NOHA is neither a substrate nor an inhibitor for iNOS, enabling clean dissection of arginase-specific contributions to L-arginine utilization and downstream NO bioavailability [1]. This property is essential for studies in macrophage biology, endothelial dysfunction, and cardiovascular research where arginase-NOS competition is a central mechanistic question.

In Vivo Rodent Studies Requiring High Bioavailability via Intraperitoneal Administration

For researchers conducting in vivo experiments requiring systemic arginase inhibition in rodent models, nor-NOHA offers defined pharmacokinetic parameters that support rational experimental design. Intraperitoneal administration achieves 98% absolute bioavailability, providing near-complete systemic delivery without requiring intravenous access [1]. The 30-minute terminal half-life and rapid plasma clearance necessitate consideration of dosing frequency for sustained target engagement, with single-dose studies most appropriate for acute effects and multiple-dose regimens (validated at 30 mg/kg once-daily i.p. in Wistar rats) suitable for longer-duration experiments .

Hypoxia-Related Leukemia Research Requiring ARG2-Expressing Cell Apoptosis Induction

Nor-NOHA induces apoptosis specifically in ARG2-expressing leukemic cells under hypoxic conditions, a phenotype that has been validated in multiple independent studies [1]. While subsequent CRISPR/Cas9 experiments revealed that this anti-leukemic activity is independent of ARG2 inhibition—indicating an off-target mechanism—the compound remains a valuable tool for investigating hypoxia-mediated resistance mechanisms in leukemia and for studying the functional role of ARG2 expression in hematopoietic malignancies under low oxygen tension .

Endothelial Dysfunction and Vascular Reactivity Studies

Nor-NOHA inhibits arginase activity in aortic tissue with an IC50 of less than 1 μM, comparable to its effects on liver arginase (IC50 = 0.5 μM) [1]. This potency in vascular tissue supports its use in ex vivo vascular reactivity studies, including isolated aortic and mesenteric arterial ring preparations, where arginase inhibition has been shown to enhance acetylcholine-induced vasorelaxation . The compound's selectivity profile (no iNOS interference) makes it particularly suitable for vascular studies where NO bioavailability is the primary readout of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for nor-NOHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.